Lipophilicity: Log P Differential
Ioxynil octanoate is engineered as a lipophilic ester to maximize foliar penetration. Its calculated partition coefficient (XLogP3-AA) is 5.7, which is approximately 2.3 log units higher than ioxynil (log P 3.4) and 2.8 log units higher than ioxynil sodium (log P 2.9) [1][2]. This quantitative difference in lipophilicity translates directly to a stronger affinity for the waxy cuticle of plant leaves, enabling more efficient entry into the symplast where it is hydrolyzed to the active ioxynil phenol [3].
| Evidence Dimension | Octanol-Water Partition Coefficient (log P) |
|---|---|
| Target Compound Data | 5.7 (XLogP3-AA) |
| Comparator Or Baseline | Ioxynil: 3.4; Ioxynil sodium: 2.9 |
| Quantified Difference | Ioxynil octanoate is ~2.3 log P units higher than ioxynil; ~2.8 log P units higher than ioxynil sodium. |
| Conditions | Calculated (XLogP3-AA) and experimental (log P) values from authoritative databases |
Why This Matters
Higher log P correlates with superior cuticular penetration and rainfastness, which are critical parameters for post-emergence herbicide performance.
- [1] PubChem. Ioxynil octanoate (Compound Summary). XLogP3-AA 5.7. National Library of Medicine. View Source
- [2] SIELC. Ioxynil (CAS 1689-83-4) LogP 3.43; Ioxynil sodium (CAS 2961-62-8) LogP 2.90. View Source
- [3] Wikipedia. Ioxynil. Ioxynil's octanoate, ioxynil octanoate, is a colourless insoluble solid and hydrolyses to ioxynil in basic conditions. View Source
